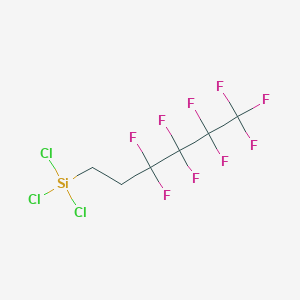

Nonafluorohexyltrichlorosilane

Description

Structure

3D Structure

Properties

IUPAC Name |

trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3F9Si/c7-19(8,9)2-1-3(10,11)4(12,13)5(14,15)6(16,17)18/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVOUFBEEYGNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3F9Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78560-47-1 | |

| Record name | Nonafluorohexyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Fluorinated Silanes in Contemporary Materials Science

Fluorinated silanes, including nonafluorohexyltrichlorosilane, are at the forefront of modern materials science due to their ability to impart unique and desirable properties to surfaces. vanabio.com These organosilicon compounds are characterized by the presence of fluorine atoms in their molecular structure, which confers excellent surface activity, hydrophobicity, and oleophobicity. vanabio.comsinosil.com The strong carbon-fluorine bond and the high electronegativity of fluorine atoms result in low surface energy, making surfaces treated with these silanes highly repellent to both water and oils. sinosil.comdakenchem.com

In contemporary materials science, the ability to precisely control surface properties is paramount. extrica.comcase.edu Fluorinated silanes serve as powerful tools for surface modification, enabling the creation of materials with enhanced durability, resistance to environmental degradation, and specialized functionalities. vanabio.comdakenchem.com Their applications are diverse, ranging from creating anti-fouling and easy-to-clean coatings for various substrates to improving the performance of electronic devices and microfluidic systems. vanabio.complatypustech.comnih.gov The chemical bonding of these silanes to substrates ensures long-lasting performance, a critical factor in the development of high-performance materials for demanding applications. vanabio.comsinosil.com

The growing interest in nanotechnology and smart materials further underscores the significance of fluorinated silanes. case.eduarxiv.org At the nanoscale, precise control over surface chemistry is crucial for fabricating devices with novel functionalities. platypustech.com Fluorinated silanes provide a reliable method for the molecular-scale surface modification of various substrates, including glass and polymers. platypustech.comnih.gov This capability is instrumental in fields like microfluidics, where surface properties dictate fluid behavior in miniaturized channels, and in the development of advanced sensors and biomedical devices. case.eduplatypustech.com

Historical Perspectives on Trichlorosilane Derivatives in Surface Chemistry and Engineering

The journey of trichlorosilane (B8805176) derivatives in surface chemistry and engineering is rooted in the broader history of organosilicon chemistry. The foundational "Direct Process," discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, revolutionized the production of organosilicon compounds, making key intermediates like methylchlorosilanes and trichlorosilane more accessible. mdpi.com Initially, the primary application for trichlorosilane was in the production of ultrapure silicon for the burgeoning semiconductor industry. wikipedia.org

The 1940s also marked the beginning of investigations into hydrosilylation, a chemical reaction that involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.com This reaction, often catalyzed by platinum-group metals, became a cornerstone for synthesizing a wide array of organofunctional silanes. wikipedia.orgmdpi.com Trichlorosilane, with its reactive Si-H bond, proved to be a versatile precursor in these reactions. wikipedia.org

The ability to functionalize surfaces by forming self-assembled monolayers (SAMs) using organosilicon compounds emerged as a significant area of research. Trichlorosilane derivatives, with their three reactive chlorine atoms, readily react with hydroxylated surfaces (like glass, silicon wafers, and many metal oxides) to form stable, covalently bonded siloxane networks. This process allows for the creation of robust and well-ordered molecular layers that can dramatically alter the surface properties of a material.

Early research in this area laid the groundwork for the development of more complex and functionalized silanes, including the fluorinated derivatives used today. The understanding of how to control the reaction of trichlorosilanes with surfaces to achieve specific functionalities has been a continuous area of study, evolving from simple alkylsilanes to the sophisticated fluorinated compounds that are now integral to advanced materials research. wikipedia.org The development of these materials has been driven by the increasing demand for surfaces with tailored properties like hydrophobicity, lubricity, and biocompatibility in a variety of industrial and technological applications.

Scope and Research Trajectories of Nonafluorohexyltrichlorosilane Studies

Strategies for the Preparation of Organosilane Precursors

A primary method for the synthesis of fluoroalkylsilanes is through the radical addition of a silane (B1218182) to a fluorinated alkene. wikipedia.org This process, often a hydrosilylation reaction, involves the addition of a silicon-hydrogen bond across the double bond of the alkene. wikipedia.org In the case of this compound, the reaction proceeds between trichlorosilane (B8805176) (HSiCl₃) and nonafluoro-1-hexene (C₄F₉CH=CH₂). oup.com

The reaction is typically initiated by radical initiators such as peroxides or through photochemical means. rsc.orgresearchgate.net The radical mechanism generally leads to an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the alkene. wikipedia.org This regioselectivity is crucial for obtaining the desired linear nonafluorohexyl chain attached to the silicon atom. The general steps of the radical chain mechanism are initiation, propagation, and termination. wikipedia.org

The use of triethylborane (B153662) as an initiator allows for efficient radical hydrosilylation of alkenes with trichlorosilane under mild conditions. organic-chemistry.org This two-step process of radical addition followed by potential oxidation offers a pathway to anti-Markovnikov hydration of alkenes. organic-chemistry.org

Table 1: Radical Addition for Fluoroalkylsilane Synthesis

| Reactants | Product | Reaction Type | Key Features |

| Trichlorosilane, Nonafluoro-1-hexene | This compound | Radical Hydrosilylation | Anti-Markovnikov addition, initiated by peroxides or UV light. wikipedia.orgrsc.org |

| Phenyldimethylsilane, Terminal Alkenes | Silane Adducts | Radical Hydrosilylation | High regioselectivity with electron-rich alkenes. organic-chemistry.org |

Trichlorosilane (HSiCl₃) is a fundamental precursor in the synthesis of this compound and other organosilanes. pcc.euwikipedia.org It is a colorless, volatile liquid produced on an industrial scale. wikipedia.org

One of the primary industrial methods for producing trichlorosilane is the hydrochlorination of metallurgical grade silicon powder. wikipedia.org This reaction is carried out by passing hydrogen chloride gas over the silicon at high temperatures, typically around 300 °C. wikipedia.org The main reaction is:

Si + 3 HCl → HSiCl₃ + H₂

This process can achieve yields of 80-90%. wikipedia.org The primary byproducts include silicon tetrachloride (SiCl₄), hexachlorodisilane (B81481) (Si₂Cl₆), and dichlorosilane (B8785471) (H₂SiCl₂), which can be separated from the desired trichlorosilane by distillation. wikipedia.org Another production method involves the reaction of silicon with hydrogen chloride gas in a fluidized bed, stirred bed, or solid bed reactor at temperatures between 250 and 1100°C. google.com

Table 2: Production Methods of Trichlorosilane

| Method | Reactants | Temperature | Key Byproducts |

| Hydrochlorination | Metallurgical Silicon, Hydrogen Chloride | 300 °C | Silicon tetrachloride, Hexachlorodisilane, Dichlorosilane wikipedia.org |

| Fluidized Bed Reaction | Silicon, Hydrogen Chloride Gas | 250 - 1100 °C | Not specified in detail. google.com |

Chemical Transformation and Functional Group Interconversion Pathways

The trichlorosilyl (B107488) group (-SiCl₃) of this compound is highly reactive and susceptible to nucleophilic substitution, making it a versatile handle for further chemical modifications. amazonaws.com This reactivity allows for the interconversion of the trichlorosilyl group into other functional groups, a process known as functional group interconversion. almerja.comimperial.ac.uk

A common transformation is the reaction with alcohols to form the corresponding alkoxysilanes. For instance, this compound can be converted to nonafluorohexyltrimethoxysilane or nonafluorohexyltriethoxysilane by reacting with methanol (B129727) or ethanol, respectively. gelest.comazmax.co.jp These reactions release hydrogen chloride as a byproduct. amazonaws.com Similarly, reaction with amines, such as dimethylamine, yields aminosilanes like nonafluorohexyltris(dimethylamino)silane. gelest.comazmax.co.jp These functional group interconversions are crucial for tailoring the properties of the resulting material, for example, by controlling the hydrolysis and condensation rates in sol-gel processes. researchgate.net The trichlorosilyl group reacts rapidly with moisture, which can lead to the formation of a siloxane polymer. amazonaws.comgelest.com

Table 3: Functional Group Interconversions of this compound

| Reagent | Resulting Functional Group | Product Name |

| Methanol | Trimethoxysilyl | Nonafluorohexyltrimethoxysilane gelest.comazmax.co.jp |

| Ethanol | Triethoxysilyl | Nonafluorohexyltriethoxysilane gelest.comazmax.co.jp |

| Dimethylamine | Tris(dimethylamino)silyl | Nonafluorohexyltris(dimethylamino)silane gelest.comazmax.co.jp |

| Water/Moisture | Siloxane | Polysiloxane amazonaws.comgelest.com |

Molecular Design Principles for Tailored Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the distinct properties of its two main structural components: the nonafluorohexyl chain and the trichlorosilyl headgroup. The design of molecules for specific applications often involves the strategic manipulation of these components. pharmafeatures.comchemrxiv.org

The reactivity of the molecule is primarily dictated by the trichlorosilyl headgroup. amazonaws.com The silicon-chlorine bonds are highly polarized and readily undergo hydrolysis or alcoholysis, which is the key to forming a stable, cross-linked siloxane network on a substrate surface. researchgate.netgelest.com The selectivity of these reactions can be influenced by the choice of nucleophile and the reaction conditions. For example, using bulkier alcohols can slow down the reaction rate due to steric hindrance. The ability to pre-functionalize organosilanes before immobilization is a key strategy to improve the post-grafting process on surfaces like silica (B1680970). rsc.org The design of such molecules can be guided by computational methods to predict their properties and reactivity. thesciencearchive.org

Self-Assembled Monolayers (SAMs) Formation and Structural Elucidation

The creation of well-defined surfaces with tailored properties relies heavily on the spontaneous organization of molecules into stable, ordered structures. The formation of SAMs from organosilane precursors like this compound is a cornerstone of this bottom-up approach to nanotechnology. kyoto-u.ac.jp

The formation of self-assembled monolayers is a complex process governed by a delicate interplay of thermodynamic and kinetic factors. wikipedia.orgnih.gov The process is initiated by the chemisorption of the trichlorosilyl headgroup of the this compound molecule onto a hydroxylated substrate. kyoto-u.ac.jp This is followed by the self-assembly of the fluorinated alkyl chains, driven by van der Waals interactions between adjacent molecules. kyoto-u.ac.jp

The quality and characteristics of the resulting SAM are profoundly influenced by the nature of the substrate and its preparation. The substrate must possess reactive sites, typically hydroxyl (-OH) groups, for the covalent attachment of the silane molecules. kyoto-u.ac.jp Silicon wafers with a native oxide layer are commonly used substrates due to their smooth surface and the presence of silanol (B1196071) (Si-OH) groups. kyoto-u.ac.jp

The cleanliness of the substrate is a critical external factor affecting SAM formation. wikipedia.org Any organic or particulate contamination can lead to defects in the monolayer. Therefore, rigorous cleaning procedures are essential prior to deposition. The density and distribution of reactive sites on the substrate surface also play a significant role. For instance, the chemical reactivity of graphene has been shown to be strongly influenced by the underlying substrate, with more polar surfaces inducing higher reactivity. asu.edu The surface energy of the substrate can also impact the growth characteristics of the deposited film. nanoge.org For optimal monolayer deposition, it is often recommended to pre-dry the substrates to remove any adsorbed water, which could otherwise lead to uncontrolled bulk polymerization. gelest.com

Several techniques are employed for the deposition of this compound SAMs, each with its own advantages and suitability for specific applications. The most common methods are solution-phase deposition and vapor-phase deposition. scribd.comgelest.com

Solution-Phase Deposition: This is a widely used method where the substrate is immersed in a dilute solution of the this compound precursor in an anhydrous organic solvent. kyoto-u.ac.jp The process is typically carried out at room temperature. wikipedia.org The concentration of the precursor and the immersion time are critical parameters that control the quality of the resulting monolayer. wikipedia.org While straightforward, solution-based methods can sometimes face challenges with layer uniformity and potential solvent contamination. mdpi.com

Vapor-Phase Deposition: In this method, the substrate is exposed to the vapor of the silane precursor in a controlled environment. scribd.comgelest.com This technique is particularly favored for achieving monolayer deposition. gelest.comgelest.com The substrate is typically heated to a temperature between 50-120°C to promote the reaction. scribd.com Silanes with a vapor pressure greater than 5 torr at 100°C are well-suited for this method. gelest.comgelest.com

Vacuum Deposition: A more advanced technique involves the use of vacuum deposition, such as thermal evaporation. mdpi.com This method offers superior control over the formation of highly uniform and well-ordered SAMs with minimal contamination. mdpi.com It allows for precise control over the thickness and orientation of the monolayer, which is crucial for optimizing charge transport in electronic devices. mdpi.com

Below is a table summarizing the key features of these deposition methodologies:

| Deposition Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Solution-Phase | Substrate is immersed in a dilute solution of the precursor. kyoto-u.ac.jp | Simple, widely used. kyoto-u.ac.jp | Potential for solvent contamination and non-uniformity. mdpi.com |

| Vapor-Phase | Substrate is exposed to the vapor of the precursor. scribd.com | Favors monolayer deposition, good for silanes with sufficient vapor pressure. gelest.comgelest.com | Requires controlled environment and heating. scribd.com |

| Vacuum Deposition | Precursor is evaporated onto the substrate under vacuum. mdpi.com | High uniformity, minimal contamination, precise control over thickness and orientation. mdpi.com | More complex and requires specialized equipment. mdpi.com |

The performance of a SAM is intrinsically linked to the packing density and orientation of its constituent molecules. nist.gov In the case of this compound, the trichlorosilyl headgroup is capable of forming cross-linked siloxane (Si-O-Si) networks with neighboring molecules and the substrate. kyoto-u.ac.jpnist.gov This cross-linking contributes to the formation of a densely packed and robust monolayer. nist.gov

The long, perfluorinated hexyl chains tend to align themselves in a relatively ordered, upright orientation due to intermolecular van der Waals forces. kyoto-u.ac.jp This orientation is crucial for presenting a uniform, low-energy surface. The degree of molecular tilt can be influenced by factors such as the density of the molecules on the surface and the nature of the interface. ru.nluni-tuebingen.de Studies on similar systems have shown that at full coverage, the alkyl chains are tilted to accommodate the larger footprint of the headgroup on the substrate. uni-tuebingen.de Techniques such as near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and Fourier transform infrared (FTIR) spectroscopy are powerful tools for elucidating the molecular orientation within these monolayers. nist.gov

The table below presents contact angle data for various fluorinated silanes on polished silicon, which is indicative of the surface energy and, indirectly, the molecular packing. A higher contact angle generally corresponds to a more densely packed, lower-energy surface.

| Precursor | Water Contact Angle on Polished Silicon (degrees) |

| Nonafluoro-1,1,2,2-tetrahydrohexyltris(dimethylamino)silane | 110.0 |

| 3,3,4,4,5,5,6,6,6-Nonafluorohexyltrichlorosilane | 108.0 wikipedia.org |

| Tridecafluoro-1,1,2,2-tetrahydrooctyltrichlorosilane – (FOTS) | 108.0 wikipedia.org |

Thin Film Engineering and Deposition Technologies

Beyond monolayers, the controlled deposition of thin films is a cornerstone of modern materials science and engineering, with applications spanning from protective coatings to advanced electronics. linde-amt.com

Chemical Vapor Deposition (CVD) is a versatile and industrially significant process for producing high-quality thin films. gelest.comlinde-amt.com The fundamental principle of CVD involves the introduction of volatile precursor gases into a reaction chamber where they decompose and react on a heated substrate to form a solid film. gelest.comlinde-amt.com

For silane-based films, CVD offers several advantages, including the potential for selective deposition and lower processing temperatures compared to other techniques. gelest.com The process can be tailored to produce films ranging from monolayers to thicker, polymeric layers. gelest.comnih.gov The key parameters that govern the CVD process and the resulting film properties are temperature, pressure, and gas flow rates. linde-amt.com

An important variant of this technique is Plasma-Enhanced Chemical Vapor Deposition (PECVD), which utilizes plasma to activate the precursor gases. ceitec.cz This allows for film deposition at even lower temperatures, making it compatible with thermally sensitive substrates. nih.govceitec.cz The energetic ions in the plasma can also help to densify the growing film. ceitec.cz While conventional CVD relies on thermal energy to drive the chemical reactions, high-pressure CVD (HPCVD) has also been explored for depositing films from silane precursors at elevated pressures and moderate temperatures. nih.gov

Atomic Layer Deposition (ALD) for Precise Film Thickness Control and Uniformity

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of films with atomic-level precision. ossila.commdpi.comgoogleapis.com The process is based on sequential, self-limiting surface reactions. mdpi.comgoogleapis.comwikipedia.org In a typical ALD cycle, a precursor gas is introduced into a reaction chamber where it chemisorbs onto the substrate surface. mdpi.comwikipedia.org This reaction is self-limiting, meaning it stops once all the reactive sites on the surface are occupied. mdpi.comwikipedia.org Excess precursor is then purged from the chamber, followed by the introduction of a second reactant, which reacts with the adsorbed precursor to form a single layer of the desired material. mdpi.comwikipedia.org This cycle is repeated to build up a film of the desired thickness, with each cycle adding a predictable and consistent amount of material. mdpi.com

This layer-by-layer growth mechanism provides exceptional control over film thickness and results in highly uniform and conformal coatings, even on complex, three-dimensional topographies. gelest.comgoogle.com The self-limiting nature of the reactions ensures that the film growth is uniform across the entire substrate surface. mdpi.comscirp.org Key process parameters that are controlled in ALD include the precursor and co-reactant choice, deposition temperature, pulse and purge times, and gas flow rates. scirp.orgmdpi.com The deposition temperature is particularly critical as it must be within the "ALD window," a temperature range where the precursors are reactive enough to chemisorb but not so high as to cause thermal decomposition, which would lead to uncontrolled chemical vapor deposition (CVD)-like growth. scirp.org

While direct ALD processes utilizing this compound as the primary precursor are not extensively documented in readily available literature, a common and practical approach involves a hybrid method. In this strategy, a seed layer, often an oxide like Al₂O₃, is first deposited by ALD. nih.gov This initial ALD layer provides a uniform, reactive surface with a high density of hydroxyl (-OH) groups, which are ideal for the subsequent grafting of silane molecules. nih.govresearchgate.net Following the ALD seed layer deposition, this compound can be introduced via a vapor deposition step, where the trichlorosilane headgroup reacts with the surface hydroxyls to form a dense, covalently bonded self-assembled monolayer (SAM). wikipedia.org This two-step process leverages the precision of ALD to create an ideal substrate for the functionalization step, ensuring a high-quality, uniform hydrophobic and oleophobic final coating.

Alternative Vapor Deposition Methods (e.g., Physical Vapor Deposition variants)

Beyond ALD, other vapor deposition techniques can be employed for the application of this compound, each with its own set of characteristics. Chemical Vapor Deposition (CVD) is a widely used method for depositing thin films and coatings. ucl.ac.uk In a CVD process, a volatile precursor, such as this compound, is introduced into a reaction chamber where it reacts and/or decomposes on a heated substrate to form a solid film. ucl.ac.uk For silane deposition, CVD can be performed under anhydrous conditions to favor the formation of a monolayer. gelest.com The substrate temperature is a critical parameter, typically maintained between 50-120 °C to promote the reaction between the silane and the surface. researchgate.net

A significant advantage of CVD for depositing fluorinated silanes is its efficiency and the potential for creating homogeneous layers. didarlab.ca One study comparing liquid phase deposition (LPD) with CVD for a similar fluoroalkysilane found that CVD resulted in a higher concentration of the desired fluorine on the surface, indicating a more efficient and complete surface coverage. didarlab.ca The CVD method also demonstrated less disruption to the underlying substrate material. didarlab.ca

Physical Vapor Deposition (PVD) encompasses a family of processes where a material is vaporized from a solid or liquid source and transported in a vacuum or low-pressure gaseous environment to the substrate, where it condenses. aimspress.com Common PVD methods include sputtering and thermal evaporation. aimspress.com While PVD is more commonly used for depositing metals and inorganic compounds, it can be adapted for organic and polymeric materials. aimspress.com For a molecule like this compound, a specialized PVD approach such as evaporative deposition could be utilized, where the liquid silane is heated to create a vapor that then deposits on the substrate. aimspress.com Pulsed laser deposition (PLD) is another PVD variant where a high-power laser is used to ablate a target material, creating a plume of vapor that deposits on the substrate. nih.gov This technique has been demonstrated for the deposition of complex hybrid materials and could potentially be adapted for silane deposition. nih.gov

The choice between these methods often depends on the specific application requirements, such as the desired film thickness, conformality, and the nature of the substrate material. ucl.ac.ukaimspress.com

Hybrid Deposition Strategies for Multifunctional Film Architectures

Hybrid deposition strategies that combine different materials or deposition techniques are increasingly employed to create multifunctional film architectures. aimspress.comeuropean-mrs.comdtu.dk These approaches allow for the integration of distinct properties into a single coating. For instance, an inorganic material might provide mechanical durability and barrier properties, while an organic component imparts functionalities like hydrophobicity or biocompatibility. dtu.dkbruker-nano.jp

This compound can be a key component in creating such hybrid films, particularly for applications requiring a combination of durability and repellency. One common approach is to incorporate the fluorinated silane into a sol-gel matrix. bruker-nano.jp In this method, a precursor solution containing, for example, a tetraalkoxysilane (like TEOS) and this compound is prepared. Through hydrolysis and condensation reactions, a hybrid organic-inorganic network is formed. When this sol is applied to a surface and cured, it results in a coating where the inorganic silica network provides a robust backbone, and the pendant nonafluorohexyl groups at the surface provide low surface energy, leading to hydrophobicity and oleophobicity. bruker-nano.jp

Another hybrid strategy involves the sequential deposition of different layers using various techniques. For example, a durable, transparent oxide layer could be deposited via PVD or ALD to serve as a barrier layer on a polymer substrate. biolinscientific.com Subsequently, a thin layer of this compound can be applied via CVD to functionalize the surface, rendering it hydrophobic and easy to clean. This layer-by-layer approach allows for the independent optimization of each functional layer. aimspress.com

These hybrid strategies are highly versatile and can be tailored to achieve a wide range of properties for advanced applications, from anti-fouling coatings and moisture barriers for electronics to self-cleaning surfaces on optical components. dtu.dkbiolinscientific.com The combination of the robust nature of inorganic materials with the specific functionality of organic molecules like this compound is a powerful tool in modern materials science. dtu.dkbruker-nano.jp

Tailoring Surface and Interfacial Properties through Functionalization

Fundamental Principles of Hydrophobic and Oleophobic Surface Modification

The ability of a surface to repel water (hydrophobicity) and oils (oleophobicity) is governed by its surface energy. nih.gov Surfaces with low surface energy will exhibit high contact angles with liquids, causing them to bead up and roll off easily. wikipedia.org this compound is particularly effective at creating such low-energy surfaces due to its unique molecular structure. ossila.comgelest.com

The fundamental principle behind the hydrophobicity and oleophobicity imparted by this compound lies in the properties of its nonafluorohexyl group. Fluorine is the most electronegative element, and when bonded to carbon, it creates a very low polarizability bond. The perfluorinated or highly fluorinated alkyl chains, like the nonafluorohexyl chain, are composed of these C-F bonds, resulting in extremely low van der Waals interactions. nih.gov This minimizes the attractive forces between the surface and a liquid, leading to a low surface energy. nih.gov For a surface to be hydrophobic, its surface energy must be lower than the surface tension of water (approximately 72 mN/m). nih.gov To achieve oleophobicity, the surface energy must be even lower, typically below 20 mN/m, to repel oils which have much lower surface tensions than water. nih.gov

When this compound is applied to a substrate with hydroxyl groups (like glass, silicon oxide, or a pre-treated metal oxide surface), the trichlorosilyl head group reacts to form strong, covalent siloxane (Si-O-Substrate) bonds. wikipedia.org This process creates a self-assembled monolayer (SAM) where the molecules are densely packed and oriented with their low-energy nonafluorohexyl tails pointing outwards. wikipedia.org This dense layer of fluorinated chains effectively shields the higher-energy substrate from the environment, presenting a new surface with exceptionally low energy, thus rendering it both hydrophobic and oleophobic. gelest.comresearchgate.net

Mechanisms of Interfacial Energy Modulation and Wetting Behavior Control

The oriented nonafluorohexyl tails create a new, low-energy interface. gelest.com The degree of hydrophobicity or oleophobicity is quantified by the contact angle of a liquid droplet on the surface. wikipedia.orgossila.com A higher contact angle signifies greater repellency. Surfaces treated with fluorinated silanes can achieve very high static water contact angles, often exceeding 110-120°. didarlab.cawikipedia.org For instance, a study using chemical vapor deposition (CVD) to apply a hydrophobic silane coating to a catheter surface increased the static water contact angle from 107° to 121°. didarlab.ca

The table below presents typical contact angle and surface energy data for surfaces modified with fluorinated silanes, illustrating the effect of such functionalization.

| Surface Treatment | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |

|---|---|---|---|

| Uncoated Glass | < 30 | > 70 | researchgate.net |

| CVD Fluorosilane Coating | 121 ± 2 | < 20 | didarlab.ca |

| Fluorinated SAM on Silicon | ~115 | ~15 | nih.gov |

The significant increase in contact angle and decrease in surface energy upon treatment with a fluorinated silane like this compound is a direct result of the interfacial energy modulation. The low polarizability of the C-F bonds in the nonafluorohexyl tail minimizes dispersive interactions with liquids, leading to a high interfacial tension between the solid and the liquid, which manifests as poor wetting and a high contact angle. nih.gov

Control over Surface Morphology and Roughness in Modified Films

The surface morphology and roughness of films modified with this compound are critical parameters that can be controlled through the deposition process and, in turn, influence the final surface properties. nih.govmdpi.com Vapor deposition techniques, in particular, offer a means to tailor the topography of the resulting silane layer. researchgate.net

The conditions during vapor phase deposition, such as precursor concentration, pressure, and the presence of water vapor, can significantly affect how the silane molecules assemble on the surface. researchgate.net For example, deposition at atmospheric pressure with an abundance of water can lead to vertical polymerization and the formation of silane clusters, which increases the surface nanoroughness. researchgate.net In contrast, deposition under vacuum conditions tends to promote the formation of more ordered, smoother monolayers. researchgate.net

The combination of chemical modification with this compound and controlled surface roughness is the key to achieving superhydrophobicity, where water contact angles exceed 150°. researchgate.netnih.gov A rough surface structure, when coated with a low-surface-energy material, can trap air pockets beneath a liquid droplet (the Cassie-Baxter state), which dramatically reduces the solid-liquid contact area and enhances repellency. mdpi.com

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques used to characterize the surface morphology and quantify roughness at the nanoscale. bruker-nano.jpmeasurlabs.com The root-mean-square (RMS) roughness is a common parameter derived from AFM measurements to describe the surface texture. mdpi.com

The following table provides representative data on how surface functionalization with alkyl or fluoroalkyl silanes can influence surface roughness.

| Film/Substrate | Deposition Method | RMS Roughness (nm) | Reference |

|---|---|---|---|

| Bare Silicon Wafer | N/A | ~0.5 | dtu.dk |

| Alkylsilane on SiO₂/TiO₂ | Sol-Gel | 29.8 - 291 | mdpi.com |

| Vapor Deposited Fluorosilane SAM | Vapor Phase Deposition | < 0.5 | dtu.dk |

As the data suggests, depending on the deposition method and any underlying particle layers, the roughness can be either increased to create hierarchical structures for superhydrophobicity or minimized to create ultra-smooth, low-adhesion surfaces. dtu.dkmdpi.com Therefore, precise control over the deposition of this compound is essential for tailoring the surface morphology to the specific requirements of the application.

Strategies for Enhanced Adhesion and Interfacial Bonding

The utility of this compound in interfacial science is centered on its ability to form robust, low-energy surfaces that modify the adhesive properties of a substrate. The strategies to achieve enhanced or, more commonly, reduced adhesion involve the controlled formation of self-assembled monolayers (SAMs) on various materials. The effectiveness of these strategies hinges on the chemistry of the silane, the nature of the substrate, and the method of deposition.

A primary strategy involves the direct silanization of surfaces. scribd.com The process relies on the reaction between the trichlorosilyl headgroup of the this compound molecule and hydroxyl (-OH) groups present on the substrate's surface. scribd.com This reaction, which occurs with the loss of hydrogen chloride, results in the formation of strong, covalent siloxane (Si-O-Substrate) bonds that anchor the silane molecules to the surface. nih.gov Following this anchoring, the long nonafluorohexyl chains orient away from the surface, creating a dense, fluorinated, and non-polar interphase. gelest.com This new surface exhibits very low surface energy, which in turn reduces the adhesion of a wide range of substances, particularly water and oils. gelest.comgoogle.com

The success of this direct silanization strategy is highly dependent on the density and accessibility of hydroxyl groups on the substrate. scribd.com For siliceous materials like glass and silicon wafers, which have a high population of surface silanols, the reaction proceeds readily. scribd.com For other materials, such as metals or polymers, surface pre-treatment is a critical step to enhance interfacial bonding. Metals that form hydrolytically stable oxides, such as aluminum and titanium, possess sufficient hydroxyl functionality for coupling. scribd.comgelest.com For less reactive substrates, techniques like oxygen plasma treatment can be employed to introduce hydroxyl groups, thereby activating the surface for a more effective and uniform silane deposition. epo.orgepo.org

A more advanced strategy for creating highly repellent surfaces involves a two-step process to form what is known as a slippery liquid-infused porous surface (SLIPS) or slippery surface. epo.orgepo.org This method leverages the fluorous nature of the nonafluorohexyl-modified surface.

Anchoring Layer Formation : First, the substrate is functionalized with this compound, creating a covalently bound, low-energy, fluorous anchoring layer. epo.orgepo.org

Lubricating Layer Application : Second, a perfluorocarbon (PFC) oil, which is immiscible with many liquids but has a high affinity for the fluorous anchoring layer, is applied to the surface. epo.orgepo.org The PFC oil wets the silanized surface and is held in place by non-covalent, fluorous-fluorous interactions, forming a stable, molecularly smooth liquid lubricating layer. epo.orgepo.org

This composite surface is exceptionally effective at preventing the adhesion of complex fluids like blood. epo.orgepo.org The liquid lubricating layer prevents direct contact between the underlying solid substrate and the external fluid, drastically reducing interfacial forces and preventing adhesion and clot formation. epo.orgepo.org Research has demonstrated the efficacy of this strategy on a variety of materials.

| Substrate | Pre-treatment | Silanization | Lubricant | Result | Reference |

| Soda-Lime Glass | Oxygen Plasma | This compound | Perfluorocarbon (PFC) Oil | Complete repulsion of blood drop after tilting. | epo.orgepo.org |

| PDMS Tubing | None | This compound | Perfluorocarbon (PFC) Oil | Successfully prevented adhesion of untreated human blood for over 45 minutes. | epo.orgepo.org |

| PMMA | None | This compound | Perfluorocarbon (PFC) Oil (FC-70) | Fibrin formation was reduced by 97% compared to untreated PMMA. | epo.org |

| 1mm Glass Beads | None | This compound in ethanol | Perfluorocarbon (PFC) Oil (FC-70) | Little to no adhesion of human blood material after rinsing. | epo.org |

The choice of deposition method also plays a crucial role in the quality of the functionalized surface. While most applications utilize deposition from a solution or vapor phase, the conditions of the reaction, such as temperature and time, can be optimized to ensure the formation of a dense, well-ordered monolayer. researchgate.netgelest.com For instance, extended reaction times of 4-12 hours at elevated temperatures may be used for vapor phase deposition to achieve a stable coating. researchgate.netgelest.com The control over the deposition process is essential for creating reproducible and effective anti-adhesive surfaces. atomiclayerdeposition.com

Advanced Characterization Methodologies for Nonafluorohexyltrichlorosilane Modified Materials

Spectroscopic Techniques for Chemical Composition and Bonding States

Spectroscopic methods are indispensable for elucidating the chemical nature of nonafluorohexyltrichlorosilane coatings. These techniques provide detailed information on elemental composition, chemical bonding states, molecular structure, and the orientation of molecules at the interface.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the local chemical environment of atoms within a material. For silane-modified surfaces, ²⁹Si and ¹³C NMR, often enhanced by Cross-Polarization (CP) and Magic-Angle Spinning (MAS), provide critical insights into the surface chemistry.

²⁹Si CP/MAS NMR is used to determine the condensation state of the silane (B1218182) molecules on the substrate. The silicon atom in this compound can form one, two, or three siloxane (Si-O-Si) bonds with neighboring silane molecules or with hydroxyl groups on the substrate surface. These different connectivity states are designated using "T" notation, where the superscript indicates the number of siloxane bridges. researchgate.net

T¹ species: The silicon atom is bonded to the surface through one siloxane bond.

T² species: The silicon atom has formed two siloxane bonds.

T³ species: The silicon atom is fully cross-linked, having formed three siloxane bonds.

The relative integration of the peaks corresponding to these species in the ²⁹Si NMR spectrum allows for the quantification of the degree of cross-linking within the monolayer, a key parameter affecting its chemical and mechanical stability. researchgate.net

¹³C CP/MAS NMR complements the silicon-centric view by providing information about the organic fluoroalkyl chain. nih.gov This technique can confirm the covalent attachment of the nonafluorohexyl group to the silicon atom and verify its chemical integrity after the deposition process. Distinct peaks in the ¹³C spectrum correspond to the different carbon environments within the -(CH₂)₂-(CF₂)₅-CF₃ chain, allowing researchers to confirm that the chain structure has not undergone degradation.

| Siloxane Species | Notation | Typical Chemical Shift (ppm) | Description |

|---|---|---|---|

| RSi(OH)₂(OSi) | T¹ | -48 to -52 | Silane bonded to the surface via one siloxane bond. |

| RSi(OH)(OSi)₂ | T² | -56 to -60 | Silane bonded via two siloxane bonds, forming a linear chain. |

| RSi(OSi)₃ | T³ | -65 to -70 | Fully cross-linked silane with three siloxane bonds. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 1-10 nanometers of a material. thermofisher.com It is exceptionally well-suited for analyzing the thin films formed by this compound.

An XPS survey scan of a modified surface provides a quantitative measure of all elements present, such as Silicon (Si), Carbon (C), Oxygen (O), and Fluorine (F). The relative atomic concentrations can confirm the successful deposition of the silane and detect any surface contamination.

High-resolution XPS scans of individual elemental regions provide more detailed chemical state information through the analysis of binding energy shifts. atomfair.com

Si 2p: The binding energy of the Si 2p peak can distinguish between silicon in the underlying substrate (e.g., SiO₂) and silicon within the organosilane layer (C-Si-O). This confirms the covalent attachment of the silane to the surface. researchgate.netnih.gov

C 1s: The C 1s spectrum is particularly informative for this compound. It can be deconvoluted into multiple peaks corresponding to the different carbon environments: C-Si, C-C, CF₂, and the terminal CF₃ group. The presence and relative intensities of these peaks confirm the structure of the fluoroalkyl chain.

F 1s: A strong F 1s signal is the primary indicator of the fluorinated coating's presence.

| Element (Core Level) | Functional Group | Typical Binding Energy (eV) |

|---|---|---|

| Si 2p | Si-O (in siloxane) | ~102.5 - 103.5 |

| F 1s | C-F | ~689.0 |

| C 1s | C-Si | ~284.5 |

| C-C | ~285.0 | |

| -CF₂- | ~291.5 | |

| -CF₃ | ~293.8 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. azonano.com For thin films like those formed by this compound, specialized techniques such as Infrared Reflection-Absorption Spectroscopy (IRRAS) are often employed to enhance surface sensitivity. platypustech.comspectroscopyonline.com

These techniques provide a molecular "fingerprint," allowing for the identification of specific functional groups. In this compound monolayers, key vibrational modes include:

C-F stretching modes: Strong absorptions in the IR spectrum between 1100 and 1300 cm⁻¹ are characteristic of the fluorocarbon chain.

Si-O-Si stretching modes: Broad bands around 1000-1100 cm⁻¹ indicate the formation of the polysiloxane network that anchors the film to the substrate and provides cross-linking.

Beyond chemical identification, these vibrational techniques can provide insights into the molecular conformation and packing density of the fluoroalkyl chains. The precise frequencies of certain vibrational modes are sensitive to the conformational order (i.e., the ratio of trans to gauche conformers) of the alkyl chains. nih.gov A higher degree of conformational order, indicated by sharper and slightly shifted peaks, typically corresponds to a more densely packed and well-ordered monolayer. nih.gov

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Structural Information |

|---|---|---|---|

| C-F Symmetric/Asymmetric Stretch | IR, Raman | 1100 - 1350 | Presence of the fluoroalkyl chain. |

| Si-O-Si Asymmetric Stretch | IR | 1000 - 1100 | Formation of the cross-linked polysiloxane network. |

| CF₂ Wagging/Twisting | IR, Raman | 500 - 800 | Confirmation of fluoroalkyl structure. |

Sum Frequency Generation (SFG) spectroscopy is a surface-specific, second-order nonlinear optical technique that provides unique information about the structure and orientation of molecules at an interface. mpg.de Because SFG signal is only generated from a non-centrosymmetric environment, it can selectively probe the interfacial molecules of a this compound film without interference from the bulk substrate or the surrounding air. uchicago.edu

SFG is particularly effective for determining the orientation of the terminal functional groups of the monolayer. uh.edu By tuning the incident infrared laser to the vibrational resonance of the terminal -CF₃ group, the SFG signal intensity can be directly correlated with the net orientational order of these groups. A strong SFG signal from the symmetric stretch of the -CF₃ group indicates that the fluoroalkyl chains are highly ordered and oriented predominantly perpendicular to the surface. This high degree of ordering is directly responsible for the low surface energy and hydrophobicity of the coating. SFG studies provide molecular-level insights that are crucial for understanding the adhesion and wetting properties of the modified surface. nih.gov

Microscopic and Imaging Techniques for Surface Topography and Film Microstructure

While spectroscopic techniques reveal chemical and molecular information, microscopic techniques provide a direct visualization of the surface topography and the physical structure of the film.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a surface with sub-nanometer resolution. nanoscopeservices.co.uk It is an essential tool for evaluating the quality and uniformity of this compound films.

AFM imaging can distinguish between a smooth, complete monolayer and a surface with incomplete coverage, pinholes, or aggregation of silane molecules into islands. This morphological information is critical, as defects in the film can significantly compromise its performance.

Furthermore, AFM provides quantitative data on surface roughness parameters, such as the root-mean-square (RMS) roughness. researchgate.net By comparing the roughness of the substrate before and after silanization, researchers can assess the smoothness of the resulting film. A well-formed self-assembled monolayer of this compound is expected to produce a very smooth and uniform surface. arxiv.org

| Sample | Scan Area | RMS Roughness (Rq) | Description |

|---|---|---|---|

| Uncoated Silicon Wafer | 1 µm x 1 µm | 0.25 nm | The native oxide layer provides a smooth starting substrate. |

| This compound-Coated Wafer | 1 µm x 1 µm | 0.35 nm | A slight increase in roughness may indicate a complete, uniform monolayer. A significant increase could suggest molecular aggregation. nih.gov |

Scanning Electron Microscopy (SEM) for Microstructural Features

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface morphology and microstructural characteristics of materials modified with this compound. researchgate.net By scanning a focused beam of electrons over the sample, SEM provides high-resolution images of the surface topography. nih.gov In the analysis of this compound coatings, SEM is instrumental in assessing the uniformity and completeness of the self-assembled monolayer (SAM).

Researchers utilize SEM to visualize the texture of the silanized surface, identifying any potential defects such as cracks, pinholes, or areas of incomplete coverage. The formation of aggregates or polymeric clusters, which can occur during the silanization process, is also readily observable. For instance, SEM micrographs can distinguish between a smooth, well-ordered monolayer and a surface with significant agglomeration of silane molecules. researchgate.net Furthermore, by comparing images of the substrate before and after modification, a qualitative assessment of the change in surface roughness can be made. This microstructural information is crucial for understanding the relationship between the deposition process and the final surface properties, such as hydrophobicity and durability. Advanced SEM setups equipped with Energy-Dispersive X-ray Spectroscopy (EDX) can also provide elemental analysis, confirming the presence and distribution of fluorine and silicon on the treated surface. nih.gov

Transmission Electron Microscopy (TEM) for Cross-Sectional Analysis and Nanostructure Characterization

Transmission Electron Microscopy (TEM) offers unparalleled resolution for characterizing the nanostructure of this compound-modified materials, particularly through cross-sectional analysis. mdpi.com This technique is essential for directly measuring the thickness of the deposited silane layer, which is typically in the nanometer range for a self-assembled monolayer. libretexts.org To perform this analysis, a sample of the modified substrate is carefully prepared, often using techniques like focused ion beam (FIB) milling or ultramicrotomy, to create an electron-transparent cross-section. mdpi.comnih.gov

By imaging this cross-section, TEM provides a direct visualization of the silane film's thickness and its uniformity across the substrate. nih.gov It also allows for a detailed examination of the interface between the this compound layer and the underlying material. This is critical for assessing the conformity of the coating to the substrate's topography and for identifying any interfacial voids or contaminants. High-resolution TEM (HRTEM) can further reveal information about the ordering and packing of the silane molecules at the nanoscale, distinguishing between amorphous and more ordered domains within the film. mdpi.com This level of detail is vital for correlating the molecular-level structure of the coating with its macroscopic performance characteristics.

Diffraction and Scattering Methods for Structural Elucidation

X-ray Diffraction (XRD) for Crystalline Domains and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique used to probe the atomic and molecular structure of materials, specifically to identify crystalline phases and determine their arrangement. ucl.ac.uk When applied to surfaces modified with this compound, XRD helps to ascertain the nature of the deposited film. Self-assembled monolayers of organosilanes are typically amorphous or possess very short-range order.

An XRD analysis of a this compound-coated substrate would therefore be expected to show the characteristic diffraction peaks of the underlying crystalline substrate (e.g., silicon wafer, aluminum), overlaid with a broad, diffuse scattering feature, or "amorphous halo," from the silane layer. The absence of sharp diffraction peaks corresponding to the silane indicates a lack of long-range crystalline order in the film. This confirmation of an amorphous structure is important, as the properties of the film are dependent on the molecular self-assembly rather than on a crystalline lattice. While XRD is not typically used to determine the thickness of such thin amorphous layers, it is a crucial tool for confirming the non-crystalline nature of the coating and ensuring that the modification process has not altered the crystallinity of the substrate itself. nih.gov

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Nanoparticle and Film Structure

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, complementary techniques for investigating nanoscale structures and their organization in materials. nih.govnih.gov These methods are particularly well-suited for characterizing the self-assembly of this compound, both in solution prior to deposition and within the final film structure. rsc.org By analyzing the scattering pattern of X-rays or neutrons at very small angles, information about the size, shape, and distribution of nanoscale objects can be obtained. researchgate.netosti.gov

In the context of this compound, SAXS can be used to study the formation and morphology of micelles or aggregates in the bulk silanization solution, providing insights into the precursors of film formation. researchgate.net Once the film is deposited on a substrate, Grazing-Incidence SAXS (GISAXS) becomes a valuable tool. GISAXS can determine the average thickness of the SAM, the orientation of the fluoroalkyl chains, and the lateral ordering or domain spacing within the monolayer.

SANS provides similar information but offers unique advantages due to the nature of neutron interaction with matter. ornl.gov The ability to use isotopic substitution, particularly replacing hydrogen with deuterium, allows for contrast variation. This can highlight specific parts of the molecular structure, for example, to precisely determine the conformation of the hexyl chains or to study the interpenetration of the silane layer with a polymer substrate. Together, SAXS and SANS provide a comprehensive picture of the nanoscale architecture of this compound films, which is essential for understanding their functional properties. nih.gov

Surface Sensitive Probes for Interfacial Energetics and Wetting Properties

Contact Angle Goniometry for Wettability Assessment

Contact Angle Goniometry is the primary technique for quantifying the wettability of a surface, a key functional property of materials modified with this compound. dtic.mildtic.mil This method involves dispensing a liquid droplet, typically water, onto the surface and measuring the angle formed at the three-phase (solid-liquid-vapor) contact line. nih.gov A high contact angle (>90°) indicates a hydrophobic (water-repellent) surface, which is the expected outcome for a surface functionalized with a fluorinated silane. dtic.mil

For a thorough characterization, dynamic contact angles are measured. The advancing contact angle (θA) is measured as the droplet volume is increased, representing the wetting of a dry surface. biolinscientific.com The receding contact angle (θR) is measured as the volume is decreased, representing de-wetting. biolinscientific.com The difference between these two values is the contact angle hysteresis (θH = θA - θR), which provides information on surface roughness, chemical heterogeneity, and droplet adhesion. researchgate.net A low hysteresis value is desirable for applications requiring self-cleaning properties, as it indicates low adhesion and that water droplets can easily roll off the surface. Surfaces treated with this compound are expected to exhibit high static and advancing contact angles with water, often exceeding 110-120°, and relatively low contact angle hysteresis, confirming the formation of a low-energy, highly hydrophobic surface. nih.gov

Table 1: Representative Contact Angle Measurements for this compound-Modified Surfaces

| Substrate Material | Test Liquid | Static Contact Angle (θ) | Advancing Contact Angle (θA) | Receding Contact Angle (θR) | Contact Angle Hysteresis (θH) |

| Silicon Wafer | Deionized Water | 118° | 122° | 108° | 14° |

| Glass Slide | Deionized Water | 115° | 120° | 105° | 15° |

| Aluminum | Deionized Water | 125° | 130° | 112° | 18° |

| Polished Titanium | Deionized Water | 122° | 126° | 110° | 16° |

| Silicon Wafer | Hexadecane | 72° | 75° | 68° | 7° |

| Glass Slide | Diiodomethane | 88° | 91° | 84° | 7° |

Ellipsometry for Thin Film Thickness and Optical Properties

Ellipsometry is a non-destructive and highly sensitive optical technique extensively used for the characterization of thin films, including self-assembled monolayers (SAMs) derived from this compound. ipfdd.denih.govparksystems.com The method is based on measuring the change in the polarization state of light upon reflection from a sample surface. nih.gov By analyzing this change, one can accurately determine both the thickness and the optical constants (refractive index and extinction coefficient) of the film, often with sub-nanometer resolution. nih.govjawoollam.com

The technique measures two parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase difference between the p- and s-polarized components of the reflected light. p2infohouse.org These measured values are then fitted to an optical model that describes the sample structure (e.g., substrate/oxide layer/silane film/air). For this compound films, a three-layer model is often employed to calculate the film's thickness. mpg.de The high sensitivity of the Δ parameter makes ellipsometry particularly well-suited for characterizing ultrathin films, down to the sub-monolayer level. jawoollam.comp2infohouse.org

Spectroscopic ellipsometry (SE), which measures Ψ and Δ over a range of wavelengths, provides more robust and accurate characterization by yielding the optical properties of the film as a function of wavelength. researchgate.net This is crucial for understanding the material's interaction with light and ensuring the uniqueness of the determined film thickness and refractive index. p2infohouse.org For a this compound monolayer, the thickness is expected to correlate with the length of the fluorinated alkyl chain, and its refractive index would be influenced by the high electronegativity of fluorine atoms. Research on similar alkyltrichlorosilanes has demonstrated excellent agreement between ellipsometry and other techniques like low-angle X-ray reflectivity for thickness determination. dtic.mil

Below is a table of representative data obtained from spectroscopic ellipsometry for a self-assembled monolayer of a long-chain fluorinated silane, similar to this compound, on a silicon substrate.

| Parameter | Value | Wavelength Range | Notes |

|---|---|---|---|

| Film Thickness | 1.2 ± 0.1 nm | 400-1000 nm | Consistent with a vertically oriented monolayer. |

| Refractive Index (at 633 nm) | 1.42 | 633 nm | Lower than typical hydrocarbon silanes due to fluorine content. |

| Extinction Coefficient (k) | ~0 | 400-1000 nm | The film is transparent in the visible spectrum. |

Specialized Characterization for Dynamic Processes and In-situ Studies

In-situ and Operando Characterization for Process Monitoring

In-situ and operando characterization techniques are indispensable for monitoring the dynamic formation of this compound layers on substrates in real-time. These methods provide critical insights into the kinetics of self-assembly, molecular ordering, and the influence of process parameters (e.g., temperature, humidity, concentration) on the final film quality. mpg.de Unlike ex-situ methods that analyze the film after its formation is complete, in-situ techniques probe the system during the modification process. electrochem.orgmdpi.com

Spectroscopic ellipsometry is a powerful tool for in-situ monitoring. p2infohouse.orgmdpi.com By continuously measuring the ellipsometric parameters (Ψ and Δ) during the deposition process, one can track the film thickness and refractive index as the this compound molecules assemble on the surface. p2infohouse.org This allows for the real-time observation of adsorption kinetics, helping to determine the time required to achieve full monolayer coverage and to study the transition of molecules from a lying-down to a standing-up orientation. mpg.de

Other techniques can be combined with ellipsometry for a more comprehensive understanding. For example, in-situ Fourier Transform Infrared Spectroscopy (FTIR), often in an Attenuated Total Reflection (ATR) configuration, can monitor the chemical changes occurring at the surface, such as the hydrolysis of the trichlorosilane (B8805176) headgroup and the formation of siloxane (Si-O-Si) bonds. Quartz Crystal Microbalance with Dissipation (QCM-D) is another valuable in-situ technique that measures changes in mass and viscoelastic properties on the sensor surface, providing real-time data on molecular adsorption and the structural arrangement of the forming film.

The following table summarizes key in-situ and operando techniques used for monitoring the formation of silane-based self-assembled monolayers.

| Technique | Monitored Parameters | Key Insights Provided |

|---|---|---|

| In-situ Spectroscopic Ellipsometry (SE) | Film Thickness, Refractive Index | Adsorption kinetics, monolayer formation time, molecular orientation changes. p2infohouse.orgmpg.de |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | Adsorbed Mass, Film Viscoelasticity | Real-time adsorption rates, film rigidity and structure, solvent trapping. |

| In-situ FTIR/ATR-FTIR | Vibrational Modes (e.g., Si-O-Si, C-F) | Hydrolysis of headgroups, covalent bond formation, removal of byproducts. |

| In-situ X-ray Reflectivity (XRR) | Film Thickness, Electron Density Profile | Precise thickness measurements, packing density, interface roughness during growth. |

By applying these advanced, real-time monitoring methodologies, researchers can achieve precise control over the surface modification process, ensuring the formation of highly ordered and robust this compound films tailored for specific applications.

Mechanistic Investigations of Chemical Reactions Involving Nonafluorohexyltrichlorosilane

Hydrolysis and Condensation Mechanisms of Trichlorosilanes

The fundamental reactivity of trichlorosilanes, including nonafluorohexyltrichlorosilane, is centered on the hydrolysis of the silicon-chlorine (Si-Cl) bonds and the subsequent condensation of the resulting silanol (B1196071) groups. These processes are critical for the formation of polysiloxane networks and self-assembled monolayers on various substrates.

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

This process transforms the trichlorosilane (B8805176) into a silanetriol (R-Si(OH)₃). The rate and mechanism of hydrolysis are significantly influenced by the pH of the medium. researchgate.netresearchgate.net

Acid-Catalyzed Mechanism : Under acidic conditions, a chlorine atom is protonated, making it a better leaving group and facilitating the nucleophilic attack by water on the silicon center. unm.edu

Base-Catalyzed Mechanism : In basic conditions, the reaction proceeds via the direct attack of a hydroxide ion (OH⁻) on the silicon atom, which is a more powerful nucleophile than water. unm.edu

Following hydrolysis, the newly formed silanetriol molecules undergo condensation reactions. This involves the formation of a siloxane bond (Si-O-Si) with the elimination of a water molecule. Condensation can occur between two silanetriol molecules or between a silanetriol and a hydroxyl group present on a substrate surface (-M-OH):

Intermolecular Condensation : 2 R-Si(OH)₃ → (HO)₂R-Si-O-Si-R(OH)₂ + H₂O

Surface Condensation : R-Si(OH)₃ + M-OH → M-O-Si-R(OH)₂ + H₂O

These condensation reactions continue, leading to the formation of a highly cross-linked, stable polysiloxane film. google.com The relative rates of hydrolysis and condensation are crucial in determining the final structure of the film. researchgate.netuni-saarland.de For instance, slow hydrolysis followed by rapid condensation might lead to the formation of small oligomers in solution, which then deposit onto the surface. researchgate.net Conversely, rapid hydrolysis can create a higher concentration of silanols at the interface, promoting direct reaction with the surface.

Reaction Kinetics and Thermodynamics at the Solid-Liquid and Gas-Solid Interfaces

The formation of a this compound layer on a substrate is an interfacial phenomenon, and its kinetics and thermodynamics are distinct from bulk solution reactions. The process involves the adsorption of the silane (B1218182) onto the surface, followed by the surface-mediated hydrolysis and condensation reactions.

At the gas-solid interface, the silicon deposition rate from trichlorosilanes is often described by models such as the Eley-Rideal mechanism, where gas-phase molecules react directly with surface-adsorbed species. researchgate.net The reaction kinetics at an interface are generally influenced by several factors, including substrate temperature, reactant concentration (or partial pressure), and the nature of the surface itself.

Studies on similar systems, such as the curing of epoxy-amine mixtures at a quartz interface, have shown that reaction rate constants can be significantly larger at the interface compared to the bulk. rsc.org This acceleration is often attributed to the preferential orientation and higher local concentration of reactants at the interface. rsc.org While the apparent activation energy may be similar to the bulk value, the frequency factor in the Arrhenius equation is often greater, indicating a more favorable arrangement for reaction. rsc.org

Below is a table summarizing hypothetical kinetic parameters that illustrate the typical differences observed between interfacial and bulk reactions for organosilanes.

| Parameter | Interfacial Reaction (Solid-Liquid) | Bulk Reaction (in Solution) |

| Reaction Rate Constant (k) | Higher | Lower |

| Apparent Activation Energy (Ea) | Similar to bulk | Baseline value |

| Arrhenius Frequency Factor (A) | Higher | Lower |

| Dominant Factors | Surface concentration, molecular orientation, catalytic effects of the surface | Solvation effects, reactant mobility, bulk concentration |

Thermodynamically, the adsorption and self-assembly process is typically spontaneous, driven by a negative change in Gibbs free energy (ΔG). This is achieved through the formation of strong covalent Si-O-Si bonds at the substrate interface and the favorable intermolecular interactions between the perfluorohexyl chains.

Intermolecular Interactions and their Role in Self-Assembly

The primary intermolecular interactions involved are:

Van der Waals Forces : These are the dominant interactions between the non-polar nonafluorohexyl chains. The fluorinated chains are sterically bulky and rigid, which promotes regular packing.

Hydrogen Bonding : Residual silanol groups that have not undergone condensation can form hydrogen bonds with adjacent molecules or with adsorbed water, contributing to the stability of the film. ibm.com The primary adhesive interaction stems from hydrogen bonding between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the substrate surface. ibm.com

The thermodynamics of self-assembly for such amphiphilic molecules are governed by an entropic cost, as ordering molecules is unfavorable. researchgate.net However, this is overcome by strong enthalpic contributions from covalent bond formation with the substrate and van der Waals interactions between the chains. researchgate.netlbl.gov The fluorinated nature of the nonafluorohexyl chain results in a surface with very low free energy, a key property derived from the self-assembled structure.

The binding energy from hydrogen bonding between silanol groups and a hydroxylated surface is a significant contributor to the initial adhesion. For example, the binding energy for hydroxyl-terminated molecules on a hydroxylated silicon nitride surface has been computed to be approximately -4 kcal/mol. ibm.com

Exploration of Radical and Ionic Reaction Pathways in Organosilane Chemistry

While the primary application of this compound involves hydrolysis and condensation, the broader field of organosilane chemistry encompasses diverse radical and ionic reaction pathways.

Ionic Pathways : Organosilanes can participate in ionic reactions, often acting as hydride donors. organicreactions.org In these reactions, a substrate is activated by an acid (Brønsted or Lewis) or an organometallic catalyst, making it electrophilic. e-bookshelf.de The organosilane then delivers a hydride ion (H⁻) to the electron-deficient center. organicreactions.orge-bookshelf.de The covalent nature of the Si-H bond means that organosilicon hydrides themselves have minimal nucleophilic character and require activation to serve as effective reducing agents. organicreactions.org This method allows for the chemoselective reduction of a wide array of functional groups. e-bookshelf.de

Radical Pathways : Silyl radicals (R₃Si•) are key intermediates in many organosilane reactions. They can be generated through several methods:

Hydrogen-atom abstraction from hydrosilanes (R₃Si-H) using radical initiators like peroxides. chemrxiv.org

Transition metal-induced decomposition of peroxides, which then generate the silyl radical. ccspublishing.org.cn

Single Electron Transfer (SET) processes, for instance, from an activated silylboronate. rsc.org

Electroreduction of chlorosilanes (R₃Si-Cl) at highly biased potentials, enabling the cleavage of the strong Si-Cl bond. chemrxiv.org

Once formed, these silyl radicals can participate in various transformations, such as the hydrosilylation of alkenes and alkynes, cyclization reactions, and cross-coupling reactions. ccspublishing.org.cnrsc.org These radical-mediated processes are valuable for constructing new carbon-silicon bonds under mild conditions. chemrxiv.orgccspublishing.org.cn

Surface Activation and Pre-treatment Effects on Reactivity

The quality, stability, and density of the this compound film are critically dependent on the condition of the substrate surface prior to deposition. Surface activation or pre-treatment is performed to clean the surface of organic contaminants and, more importantly, to generate a high density of reactive sites, typically hydroxyl (-OH) groups. venjakob.de A higher surface energy created by activation improves the wettability and promotes better adhesion of the subsequent coating. venjakob.demdpi.com

Various methods are employed for surface activation:

Plasma Treatment : This is a highly effective method where a gas is ionized to create a reactive plasma of ions, electrons, and radicals. Water-vapor plasma, for instance, can effectively introduce hydroxyl groups onto polymer surfaces like PMMA, making them reactive toward trichlorosilanes. nih.gov Plasma activation efficiently modifies the top molecular layer of a material, turning low-energy surfaces into high-energy ones. venjakob.de

Chemical Etching : Treatment with strong acids (e.g., Piranha solution, a mixture of sulfuric acid and hydrogen peroxide) or bases can clean and hydroxylate surfaces like silicon wafers and glass.

UV/Ozone Treatment : Exposure to ultraviolet light in the presence of ozone effectively removes organic contaminants by oxidation and creates a hydrophilic, reactive surface.

Flame Treatment : Using the chemical effect of a gas flame can increase the surface energy of plastics and improve the adherence of coatings. venjakob.de

The effectiveness of a given activation method can depend on the substrate material and its initial condition (e.g., polished vs. ground). researchgate.net Proper activation ensures a robust covalent linkage between the silane layer and the substrate, leading to a more durable and uniform film.

The following table summarizes common surface activation techniques and their primary effects.

| Activation Method | Mechanism | Primary Effect on Surface | Suitable Substrates |

| Plasma Treatment | Bombardment with energetic ions and radicals | Removes contaminants, introduces functional groups (e.g., -OH, -COOH), increases surface energy | Polymers, metals, ceramics, glass |

| UV/Ozone Cleaning | Oxidation of surface contaminants by UV and ozone | Removes organic residues, generates hydroxyl groups, increases hydrophilicity | Metals, silicon, quartz, glass |

| Piranha Etching | Strong oxidation by H₂SO₄/H₂O₂ mixture | Removes organics, extensive hydroxylation | Silicon, glass, quartz |

| Flame Treatment | Chemical reaction with gas flame | Increases surface energy, improves wettability | Plastics, polymers |

Computational and Theoretical Approaches in Nonafluorohexyltrichlorosilane Research

Molecular Dynamics (MD) Simulations for Interfacial Dynamics and Molecular Packing

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior and organization of nonafluorohexyltrichlorosilane molecules at interfaces. nih.gov These simulations model the interactions between individual atoms over time, providing a detailed picture of how SAMs form and behave under various conditions.

MD studies on analogous long-chain perfluoroalkylsilanes reveal that these molecules spontaneously form dense and ordered layers on suitable substrates. nih.gov The simulations can elucidate key aspects of the interfacial dynamics, such as the rate of self-assembly, the influence of solvent molecules, and the final molecular packing arrangement. For instance, simulations of mixed fluorocarbon/hydrocarbon monolayers have shown that the interplay between different chain chemistries significantly affects the frictional properties of the resulting film. nih.gov

Key findings from MD simulations of similar fluorinated silane (B1218182) systems include:

Influence of Surface Coverage: Higher surface coverage generally leads to more ordered monolayers with lower frictional forces. nih.gov

Chain Tilt and Ordering: At elevated temperatures, the fluoroalkyl chains tend to be more disordered, while at lower temperatures, they adopt a more ordered, tilted conformation. semanticscholar.org

Solvent Effects: The choice of solvent can influence the kinetics of SAM formation and the final packing density of the monolayer.

These simulations are crucial for understanding how to control the nanostructure of this compound films to achieve desired properties like hydrophobicity and low friction.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Adsorption Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations are particularly valuable for understanding the initial stages of this compound SAM formation, including the hydrolysis of the trichlorosilane (B8805176) headgroup and its subsequent adsorption onto a substrate.

Studies on related chlorosilanes, such as trichlorosilane (SiHCl₃), using DFT have provided detailed insights into their adsorption behaviors on silicon surfaces. nih.gov These calculations show that the molecules can undergo dissociative chemisorption, where the Si-Cl bonds break, allowing for the formation of strong covalent bonds with the surface hydroxyl groups. nih.gov The adsorption energy, charge transfer between the molecule and the surface, and the resulting electronic properties of the interface can be systematically analyzed. nih.gov

For this compound, DFT calculations can be employed to:

Determine the most energetically favorable adsorption sites and orientations on various substrates.

Calculate the activation energies for the hydrolysis and condensation reactions that are central to SAM formation. researchgate.net

Analyze the impact of the fluorinated tail on the reactivity of the silane headgroup.

Predict the vibrational frequencies of the adsorbed molecules, which can be compared with experimental spectroscopic data for validation. researchgate.net

The following table presents representative data from DFT calculations on the adsorption of trichlorosilane on a Si(100) surface, which serves as a model for understanding the adsorption of this compound.

| Adsorption Parameter | Calculated Value | Reference |

| Adsorption Energy | -1.82 eV | nih.gov |

| Charge Transfer (to molecule) | -0.55 e | nih.gov |

This data is for trichlorosilane (SiHCl₃) and is used as an analogue for this compound.

Predictive Modeling of Surface Density, Molecular Orientation, and Film Properties